

# A Technical Guide to Bisindolylmaleimides as Selective PKC Inhibitors

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## Compound of Interest

Compound Name: *Bisindolylmaleimide VII*

Cat. No.: *B1667443*

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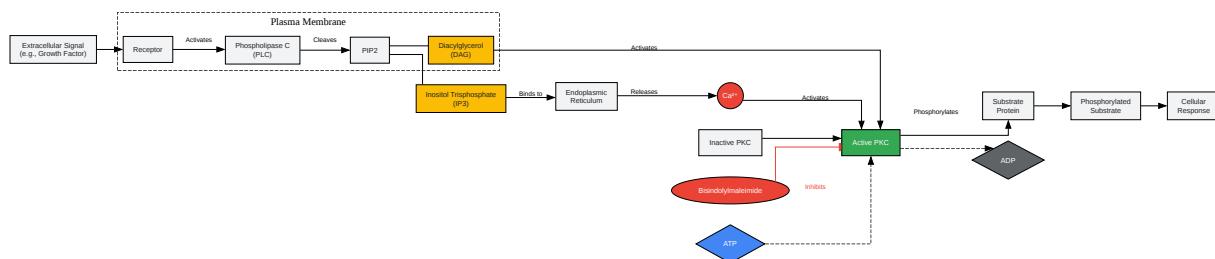
## Introduction

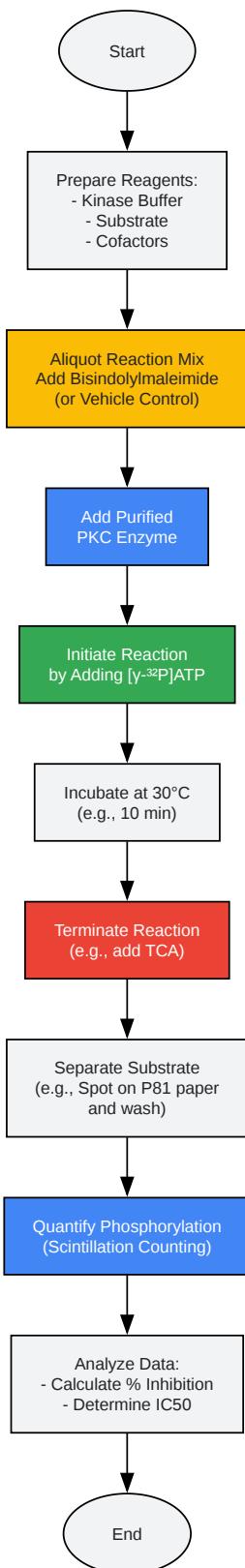
The bisindolylmaleimide family of compounds represents a cornerstone in the study of cellular signaling, renowned for their potent and selective inhibition of Protein Kinase C (PKC). Originally developed as more selective alternatives to the broad-spectrum kinase inhibitor staurosporine, these molecules have become indispensable tools for dissecting the multifaceted roles of PKC in cellular processes ranging from proliferation and differentiation to apoptosis.<sup>[1]</sup> This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of bisindolylmaleimides, with a focus on the well-characterized members of this class, such as Bisindolylmaleimide I (also known as GF 109203X) and Bisindolylmaleimide IX (Ro 31-8220), as specific information on "**Bisindolylmaleimide VII**" is not extensively available in scientific literature.

## Mechanism of Action

Bisindolylmaleimides function as competitive inhibitors at the ATP-binding site of the PKC catalytic domain.<sup>[1][2][3]</sup> Their structural similarity to the ATP molecule allows them to occupy this pocket, thereby preventing the phosphorylation of PKC substrates and halting the downstream signaling cascade. This competitive inhibition is reversible and highly potent, with inhibition constants (Ki) in the low nanomolar range.<sup>[1][3]</sup>

The following diagram illustrates the canonical PKC signaling pathway and the point of intervention by bisindolylmaleimide inhibitors.





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## References

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